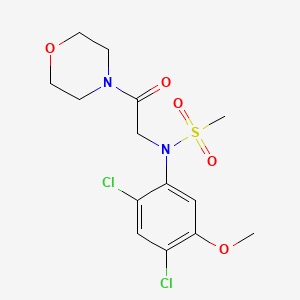

N-(2,4-dichloro-5-methoxyphenyl)-N-(2-morpholino-2-oxoethyl)methanesulfonamide

Description

N-(2,4-dichloro-5-methoxyphenyl)-N-(2-morpholino-2-oxoethyl)methanesulfonamide is a sulfonamide derivative characterized by a 2,4-dichloro-5-methoxyphenyl group linked via a methanesulfonamide bridge to a 2-morpholino-2-oxoethyl moiety. This compound’s structural complexity arises from the combination of electron-withdrawing (chloro) and electron-donating (methoxy) substituents on the aromatic ring, alongside the morpholino-oxoethyl group, which may enhance solubility and pharmacokinetic properties.

Properties

IUPAC Name |

N-(2,4-dichloro-5-methoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18Cl2N2O5S/c1-22-13-8-12(10(15)7-11(13)16)18(24(2,20)21)9-14(19)17-3-5-23-6-4-17/h7-8H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMOSGTJQPOOYDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N(CC(=O)N2CCOCC2)S(=O)(=O)C)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichloro-5-methoxyphenyl)-N-(2-morpholino-2-oxoethyl)methanesulfonamide typically involves multiple steps:

Starting Materials: The synthesis begins with 2,4-dichloro-5-methoxyaniline and morpholine.

Formation of Intermediate: The aniline derivative undergoes sulfonation to form the corresponding sulfonyl chloride.

Coupling Reaction: The sulfonyl chloride intermediate is then reacted with morpholine under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. The process would include:

Reactor Design: Use of continuous flow reactors for efficient mixing and reaction control.

Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichloro-5-methoxyphenyl)-N-(2-morpholino-2-oxoethyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2,4-dichloro-5-methoxyphenyl)-N-(2-morpholino-2-oxoethyl)methanesulfonamide exhibit anticancer properties. These compounds have been shown to inhibit specific kinases involved in cancer progression, making them potential candidates for targeted cancer therapies. For instance, the inhibition of kinases such as PfGSK3 and PfPK6 has been documented, which are crucial in various cancer signaling pathways .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Its structural analogs have been tested for efficacy against bacteria and fungi, showing promising results that suggest its utility in developing new antimicrobial agents. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways .

Neurological Applications

There is emerging evidence supporting the use of this compound in neurological disorders. The morpholino group is believed to enhance blood-brain barrier penetration, which could be beneficial for treating conditions like Alzheimer's disease or other neurodegenerative disorders. Studies focusing on related compounds have shown neuroprotective effects through modulation of neurotransmitter systems .

Case Studies

Mechanism of Action

The mechanism of action of N-(2,4-dichloro-5-methoxyphenyl)-N-(2-morpholino-2-oxoethyl)methanesulfonamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may target bacterial enzymes or proteins, disrupting their function.

Pathways Involved: It may inhibit key metabolic pathways in bacteria, leading to their death or growth inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with several sulfonamide derivatives reported in the literature. Key comparisons include:

Table 1: Structural and Functional Comparison

Key Observations:

The morpholino-oxoethyl moiety may confer better solubility compared to non-polar substituents in other sulfonamides (e.g., furan-based derivatives in ), which could enhance bioavailability.

Synthesis Complexity: The target compound’s synthesis likely parallels methods used for structurally related sulfonamides (e.g., chlorosulfonation followed by amine coupling ). However, the incorporation of the morpholino group may require additional steps, such as nucleophilic substitution with morpholine derivatives.

Biological Activity: While direct data on the target compound’s activity is absent, structurally similar compounds (e.g., furan-sulfonamides and chloro-methoxyphenyl derivatives ) exhibit antimicrobial properties. The dichloro substitution in the target may enhance potency against resistant strains compared to mono-chloro analogs .

Research Findings and Hypotheses

- Antimicrobial Potential: The combination of electron-withdrawing chloro groups and a polar morpholino moiety may disrupt microbial enzyme systems (e.g., dihydropteroate synthase, a common sulfonamide target) more effectively than simpler analogs .

- Metabolic Stability: The morpholino group could reduce metabolic degradation compared to compounds with labile substituents (e.g., ester or amide groups in ), as evidenced by studies on morpholine-containing pharmaceuticals .

Biological Activity

N-(2,4-dichloro-5-methoxyphenyl)-N-(2-morpholino-2-oxoethyl)methanesulfonamide, identified by its CAS number 846023-24-3, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 259.09 g/mol

- CAS Number : 846023-24-3

This compound features a dichloromethoxyphenyl moiety and a morpholino group, which are critical for its biological activity.

Research indicates that compounds with similar structures often exhibit a range of biological activities including antiviral, antibacterial, and anticancer properties. The specific mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve the inhibition of specific enzymes or pathways relevant to target diseases.

Biological Activity Overview

- Antiviral Activity :

-

Antibacterial Activity :

- Compounds in the same category have shown efficacy against various bacterial strains. The presence of the methanesulfonamide group is often associated with enhanced antibacterial properties.

-

Anticancer Potential :

- Some derivatives exhibit cytotoxic effects against cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms. The structure-activity relationship (SAR) studies indicate that modifications in the phenyl ring can significantly influence anticancer activity.

Case Studies and Research Findings

Q & A

Q. What are the established synthetic routes for N-(2,4-dichloro-5-methoxyphenyl)-N-(2-morpholino-2-oxoethyl)methanesulfonamide?

The compound is typically synthesized via a two-step process:

- Step 1 : React 2,4-dichloro-5-methoxyaniline with methanesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to form the intermediate methanesulfonamide derivative.

- Step 2 : Introduce the morpholino-2-oxoethyl group through nucleophilic substitution or coupling reactions. For example, reacting the intermediate with 2-chloroacetyl morpholine under basic conditions . Purity is optimized via recrystallization using solvents like ethyl acetate or methanol.

Q. What spectroscopic techniques are optimal for characterizing the structural integrity of this compound?

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy, morpholino, and sulfonamide groups). The aromatic proton splitting pattern distinguishes the dichloro-substituted phenyl ring .

- IR Spectroscopy : Peaks at ~1350 cm (S=O asymmetric stretching) and ~1150 cm (S=O symmetric stretching) confirm sulfonamide functionality .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations, such as those applied in the Colle-Salvetti correlation-energy framework, model the electronic environment of the sulfonamide and morpholino groups. Key parameters include:

- Local Kinetic-Energy Density : Predicts susceptibility to nucleophilic attack at the sulfonyl group.

- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., chlorine-substituted phenyl ring) for reaction site prioritization . Validation involves comparing computed activation energies with experimental kinetic data.

Q. What strategies resolve conflicting data on the compound’s solubility in polar aprotic solvents?

Conflicting solubility reports (e.g., in DMSO vs. DMF) may arise from impurities or hydration states. Methodological solutions include:

- Controlled Solubility Assays : Use Karl Fischer titration to standardize solvent water content.

- Thermodynamic Analysis : Measure solubility as a function of temperature and fit data to the van’t Hoff equation to calculate enthalpy/entropy of dissolution. Predicted density (1.57 g/cm) and pKa (8.2) from computational models can guide solvent selection .

Q. How does the morpholino ring influence the compound’s pharmacokinetic properties?

- Lipophilicity : The morpholino group increases solubility in aqueous media compared to non-polar substituents, as shown in comparative studies of similar sulfonamides .

- Metabolic Stability : In vitro assays (e.g., liver microsome studies) assess oxidative degradation. The morpholino ring’s electron-rich oxygen atoms may reduce CYP450-mediated metabolism .

- Molecular Docking : Simulations with target proteins (e.g., enzymes or receptors) reveal hydrogen-bonding interactions between the morpholino oxygen and active-site residues, influencing binding affinity .

Methodological Notes

- Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, stoichiometry) and minimize byproducts .

- Data Contradiction Analysis : Apply multivariate statistics to reconcile discrepancies in biological activity or physicochemical properties across studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.